Neoxanthin Neoxanthin Neoxanthin is an allenic xanthophyll and a precursor of the plant hormone abscisic acid, which is formed as the last product of carotenoid synthesis in green plants.
9'-cis-neoxanthin is a neoxanthin in which all of the double bonds have trans geometry except for that at the 9' position, which is cis. It is a 9-cis-epoxycarotenoid and a neoxanthin.
Brand Name: Vulcanchem
CAS No.: 14660-91-4
VCID: VC21348842
InChI: InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-/t22?,33-,34-,38+,39+,40-/m0/s1
SMILES: CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C
Molecular Formula: C40H56O4
Molecular Weight: 600.9 g/mol

Neoxanthin

CAS No.: 14660-91-4

Cat. No.: VC21348842

Molecular Formula: C40H56O4

Molecular Weight: 600.9 g/mol

* For research use only. Not for human or veterinary use.

Neoxanthin - 14660-91-4

CAS No. 14660-91-4
Molecular Formula C40H56O4
Molecular Weight 600.9 g/mol
Standard InChI InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-/t22?,33-,34-,38+,39+,40-/m0/s1
Standard InChI Key PGYAYSRVSAJXTE-FTLOKQSXSA-N
Isomeric SMILES C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C
SMILES CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C
Canonical SMILES CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C

Chemical Structure and Properties

Neoxanthin possesses a complex chemical structure characteristic of carotenoids, with a C40 backbone modified by specific functional groups. The all-trans isomer, officially designated as (3S,5R,6R,3'S,5'R,6'S)-6,7-didehydro-5',6'-epoxy-5,6,5',6'-tetrahydro-beta,beta-carotene-3,5,3'-triol, features a systematic arrangement of double bonds predominantly in trans configuration . This structure includes distinctive hydroxyl groups and an epoxide ring that contribute to its specific biochemical properties and interactions within plant tissues.

Table 1: Chemical Properties of Neoxanthin

PropertyValue
Molecular FormulaC40H56O4
Molecular Weight600.9 g/mol
IUPAC Name(3S,5R,6R,3'S,5'R,6'S)-6,7-didehydro-5',6'-epoxy-5,6,5',6'-tetrahydro-beta,beta-carotene-3,5,3'-triol
Chemical TypeXanthophyll carotenoid
Isomeric Formsall-trans and 9-cis
InChI KeyPGYAYSRVSAJXTE-FTLOKQSXSA-N

The molecular configuration of neoxanthin includes three hydroxyl groups and an epoxy group, which enhance its polarity compared to non-oxygenated carotenoids . This increased polarity affects its localization within plant cells, particularly within the thylakoid membranes of chloroplasts where it participates in photosynthetic processes. The all-trans-neoxanthin isomer has been identified in various organisms, including the lichen Nephroma parile and the marine isopod Ligia exotica, indicating its widespread distribution in biological systems .

Biological Functions

Role in Plants

Neoxanthin serves multiple critical functions in plant physiology. Primarily, it is an integral component of the light-harvesting complexes in chloroplasts, where it contributes to photosynthetic efficiency by participating in light absorption and energy transfer processes . The strategic positioning of neoxanthin within these complexes allows it to capture light energy and transfer it to chlorophyll molecules, thereby enhancing photosynthetic capacity.

A particularly important function of neoxanthin is its protective role against photooxidative stress . When plants are exposed to excessive light intensities, neoxanthin helps dissipate excess energy and prevent the formation of damaging reactive oxygen species. This photoprotective mechanism is essential for maintaining photosynthetic apparatus integrity under varying environmental conditions.

Additionally, neoxanthin serves as a precursor in the biosynthesis of abscisic acid (ABA), a crucial plant hormone that regulates various developmental processes and stress responses . Through its conversion to ABA, neoxanthin indirectly influences seed dormancy, stomatal closure during water stress, and other adaptive responses to environmental challenges.

Biosynthetic Pathway

The biosynthesis of neoxanthin represents one of the terminal steps in the carotenoid pathway in green plants. The current understanding of this process indicates that neoxanthin is produced from violaxanthin through the activity of neoxanthin synthase (NXS), an enzyme that catalyzes the conversion reaction .

The gene encoding neoxanthin synthase has been identified in several plant species, including Arabidopsis and tomato, though the specific biochemical mechanisms of the conversion remain an area of ongoing research . The proposed pathway involves the following sequence:

Violaxanthin → Neoxanthin → Abscisic Acid

This pathway highlights the position of neoxanthin as both a product of violaxanthin metabolism and a precursor to the plant hormone abscisic acid . The neoxanthin synthase gene (NXS) encodes a 56-kDa plastid-targeted protein that facilitates this conversion, as demonstrated in expression studies using Escherichia coli .

Occurrence in Nature

Neoxanthin is widely distributed in the plant kingdom, with particularly high concentrations in green leafy vegetables. As one of the four major carotenoids detected in Chinese kale (along with lutein, violaxanthin, and β-carotene), neoxanthin represents a significant component of the carotenoid profile in many Brassicaceae family vegetables .

In spinach, which has been extensively studied for its carotenoid content, neoxanthin is a predominant xanthophyll, contributing substantially to the total carotenoid composition. Young spinach leaves have been reported to contain approximately 3.5 mg of neoxanthin per 100 g, making them an excellent dietary source of this compound .

The presence of neoxanthin has also been documented in various other organisms, including lichens like Nephroma parile and marine invertebrates such as the isopod Ligia exotica, suggesting its ecological importance across different taxonomic groups .

Research Findings

Genetic Studies

Recent investigations into the genetic factors governing neoxanthin biosynthesis have yielded valuable insights into its regulation and potential manipulation. A notable study focused on the neoxanthin synthase gene (BoaNXS) in Chinese kale (Brassica oleracea var. alboglabra), a vegetable known for its high carotenoid content .

The BoaNXS gene, characterized by a 699-bp coding sequence, was successfully cloned and its expression patterns analyzed across different developmental stages and organs. The findings revealed that BoaNXS is expressed throughout the plant's development, with peak expression observed in young seeds. Subcellular localization studies confirmed that the encoded protein is directed to chloroplasts, consistent with its role in carotenoid metabolism .

Experimental overexpression of BoaNXS in Chinese kale resulted in noticeable phenotypic changes, including enhanced leaf coloration. More significantly, the transgenic plants exhibited substantially increased carotenoid content, with neoxanthin levels elevated up to 1.4-fold compared to wild-type plants. This genetic manipulation also positively influenced the content of other carotenoids, including violaxanthin, lutein, and β-carotene, suggesting complex regulatory interactions within the carotenoid biosynthetic pathway .

Table 2: Carotenoid Enhancement in BoaNXS-Overexpressed Chinese Kale

CarotenoidFold Increase (Compared to Wild-Type)
Neoxanthin1.40
Violaxanthin1.38
Lutein1.37
β-carotene1.32
Total Carotenoids1.38

Bioavailability in Humans

Despite the abundance of neoxanthin in commonly consumed vegetables, research on its bioavailability in humans has yielded surprising results. A comprehensive study involving 14 participants (9 males, 5 females, average age 36.5 ± 8.0 years) examined the absorption of neoxanthin following daily consumption of 100 g of raw young spinach leaves over a four-week period .

The results revealed that neither neoxanthin nor its conversion product neochrome was detectable in blood samples collected after the intervention period. This finding contrasted sharply with the significant increases observed in β-carotene and lutein levels, which rose by 1.4-fold and 1.9-fold, respectively. These results strongly suggest that neoxanthin has extremely low bioavailability in humans when consumed from raw vegetable sources .

The researchers compared their findings with an earlier study by Asai et al., which had detected minimal amounts of neoxanthin in human blood following consumption of sautéed spinach. The discrepancy between the studies may be attributed to differences in food processing methods, as cooking potentially enhances carotenoid bioavailability by disrupting cellular structures. Nevertheless, both studies concur that neoxanthin absorption is substantially lower than that of other carotenoids, limiting its potential direct effects in the human body .

Table 3: Comparative Blood Carotenoid Changes After 4-Week Spinach Consumption

CarotenoidPre-InterventionPost-InterventionFold Change
NeoxanthinNot detectedNot detected-
NeochromeNot detectedNot detected-
β-caroteneBaseline1.4-fold increase1.4
LuteinBaseline1.9-fold increase1.9

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